REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C@@H:5]1[O:10][C@@H:9]([O:11][C:12]2[C:21](=[O:22])[C:20]3[C:19]([OH:23])=[CH:18][C:17]([O:24][C@@H:25]4[O:30][C@H:29]([CH2:31][OH:32])[C@@H:28]([OH:33])[C@H:27]([OH:34])[C@H:26]4[OH:35])=[C:16]([CH2:36][CH:37]=[C:38]([CH3:40])[CH3:39])[C:15]=3[O:14][C:13]=2[C:41]2[CH:42]=[CH:43][C:44]([O:47][CH3:48])=[CH:45][CH:46]=2)[C@H:8]([OH:49])[C@H:7]([OH:50])[C@H:6]1[OH:51]>N1C=CC=CC=1>[CH3:39][C:38]([CH3:40])=[CH:37][CH2:36][C:16]1[C:15]2[O:14][C:13]([C:41]3[CH:46]=[CH:45][C:44]([O:47][CH3:48])=[CH:43][CH:42]=3)=[C:12]([OH:11])[C:21](=[O:22])[C:20]=2[C:19]([OH:23])=[CH:18][C:17]=1[OH:24].[CH3:39][C:38]([CH3:40])=[CH:37][CH2:36][C:16]1[C:15]2[O:14][C:13]([C:41]3[CH:42]=[CH:43][C:44]([O:47][CH3:48])=[CH:45][CH:46]=3)=[C:12]([OH:11])[C:21](=[O:22])[C:20]=2[C:19]([OH:23])=[CH:18][C:17]=1[O:24][C@@H:25]1[O:30][C@H:29]([CH2:31][OH:32])[C@@H:28]([OH:33])[C@H:27]([OH:34])[C@H:26]1[OH:35].[CH3:4][C@H:5]1[O:10][C@@H:9]([O:11][C:12]2[C:21](=[O:22])[C:20]3[C:19]([OH:23])=[CH:18][C:17]([OH:24])=[C:16]([CH2:36][CH:37]=[C:38]([CH3:40])[CH3:39])[C:15]=3[O:14][C:13]=2[C:41]2[CH:42]=[CH:43][C:44]([O:47][CH3:48])=[CH:45][CH:46]=2)[C@@H:8]([OH:49])[C@@H:7]([OH:50])[C@@H:6]1[OH:51] |f:0.1|
|
Name
|
extract
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
sugars
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CC=C(C)C)C=5C=CC(=CC5)OC)O)O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred (3 times)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
ADDITION
|
Details
|
The residue was added to ethanol (200 ml)
|
Type
|
FILTRATION
|
Details
|
subjected to filtration
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated salts
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product, which
|
Type
|
CUSTOM
|
Details
|
was then separated by silica gel column chromatography (chloroform:methanol=8:1 to 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C=3C=CC(=CC3)OC)O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g |
Name
|
|
Type
|
product
|
Smiles
|
CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g |
Name
|
|
Type
|
product
|
Smiles
|
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=C(OC=3C(=C(C=C(C3C2=O)O)O)CC=C(C)C)C=4C=CC(=CC4)OC)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |